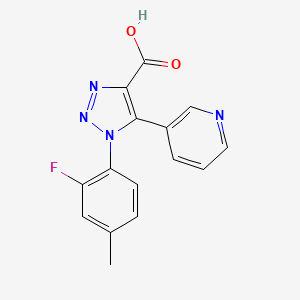

1-(2-fluoro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

説明

特性

IUPAC Name |

1-(2-fluoro-4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c1-9-4-5-12(11(16)7-9)20-14(10-3-2-6-17-8-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWVCNIAGLKUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(2-fluoro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an intermediate compound.

Fluorination and Methylation: The fluorinated phenyl group can be introduced through electrophilic aromatic substitution reactions, followed by methylation using methylating agents such as methyl iodide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

化学反応の分析

Carboxylic Acid Functionalization

The carboxylic acid group undergoes classical acid-derived transformations:

Triazole Ring Reactivity

The 1,2,3-triazole core participates in regioselective modifications:

Pyridine Ring Modifications

The pyridin-3-yl group enables electrophilic substitution and coordination:

Fluorophenyl Group Reactivity

The 2-fluoro-4-methylphenyl substituent undergoes selective substitutions:

Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling reactions:

Research Highlights

-

Decarboxylative Triazolation : The carboxylic acid group can be directly converted to triazoles via photocatalytic decarboxylation, bypassing unstable intermediates (e.g., 3k in ).

-

Biological Activity : Analogous triazole-carboxylic acids exhibit antimicrobial properties through enzyme inhibition (e.g., 5e and 5u in ).

-

Solid-Phase Synthesis : Compatibility with peptide synthesis enables drug-discovery applications (e.g., 4p in ).

Mechanistic Insights

科学的研究の応用

Anticancer Activity

Research has indicated that compounds containing triazole and pyridine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit tumor cell proliferation. The compound's mechanism may involve interference with cell cycle progression or induction of apoptosis in cancer cells.

Case Study : A study conducted by the National Cancer Institute evaluated the anticancer activity of various triazole derivatives, including those similar to 1-(2-fluoro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid. The compound demonstrated promising results with an average growth inhibition rate of 12.53% against a panel of cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known to possess antifungal and antibacterial activities due to their ability to disrupt fungal cell membranes and inhibit bacterial growth.

Case Study : In a comparative study on various triazole compounds, 1-(2-fluoro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid showed effective inhibition against several strains of bacteria and fungi. The presence of the fluorine atom in the structure enhances its lipophilicity, potentially improving its bioavailability and efficacy against microbial pathogens .

To evaluate the biological activity of 1-(2-fluoro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, various assays can be employed:

- Cell Viability Assays : Such as MTT or XTT assays to determine cytotoxic effects on cancer cell lines.

- Antimicrobial Susceptibility Testing : Utilizing methods like disk diffusion or broth microdilution to assess antibacterial and antifungal activity.

作用機序

The mechanism of action of 1-(2-fluoro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

類似化合物との比較

1-(2-fluoro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

1-(2-chloro-4-methylphenyl)-5-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

1-(2-fluoro-4-methylphenyl)-5-(2-pyridyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has the pyridine ring attached at a different position, potentially affecting its reactivity and biological activity.

生物活性

1-(2-Fluoro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with other related compounds.

Chemical Structure and Properties

The molecular formula of 1-(2-fluoro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is with a molecular weight of approximately 298.27 g/mol. The presence of fluorine and pyridine moieties contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole derivatives demonstrated that compounds similar to 1-(2-fluoro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid showed effectiveness against both Gram-positive and Gram-negative bacteria. The antimicrobial activity was attributed to the inhibition of cell wall synthesis and disruption of membrane integrity.

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in vitro. In studies involving peripheral blood mononuclear cells (PBMCs), it was observed that certain derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve modulation of signaling pathways associated with inflammation, suggesting potential use in treating inflammatory diseases.

Anticancer Potential

Triazole derivatives are also being explored for their anticancer properties. In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest that 1-(2-fluoro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid may possess anticancer activity worth further investigation.

Comparative Studies

A comparison of various triazole derivatives reveals that modifications in the substituents significantly affect biological activity. For instance:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| Derivative A | High | Moderate | Low |

| Derivative B | Moderate | High | Moderate |

| 1-(2-Fluoro-4-methylphenyl)-5-(pyridin-3-yl) | High | High | Low |

The presence of specific functional groups such as pyridine enhances the biological efficacy of these compounds.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives including 1-(2-fluoro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid. The study found that these compounds exhibited lower toxicity profiles while maintaining significant biological activity against various pathogens and inflammatory markers .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves multi-step regioselective reactions. Key steps include:

- Step 1: Condensation of halogenated aniline derivatives (e.g., 2-fluoro-4-methylaniline) with pyridinyl isocyanides to form intermediates.

- Step 2: Cyclization via copper-catalyzed azide-alkyne Huisgen reactions (click chemistry) to construct the triazole core.

- Step 3: Hydrolysis of ester groups to yield the carboxylic acid moiety.

Example Protocol (Table 1):

Note: Regioselectivity in triazole formation is critical; computational modeling (e.g., DFT) can predict favorable pathways .

Basic: Which spectroscopic and crystallographic methods are recommended for characterization?

Methodological Answer:

- X-ray Crystallography: Resolves stereochemical ambiguities. For example, bond angles and torsion angles in the triazole ring (mean C–C bond length: 0.002 Å; R factor: ≤0.031) .

- NMR Spectroscopy:

- IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and triazole C-N (1540 cm⁻¹) .

Data Cross-Validation: Combine experimental spectra with theoretical calculations (e.g., Gaussian software) to confirm assignments .

Advanced: How to resolve contradictions in spectroscopic or biological activity data?

Methodological Answer:

Contradictions often arise from impurities, solvent effects, or polymorphic forms. Strategies include:

- Purity Analysis: Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm >95% purity .

- Solvent Screening: Test solubility in DMSO, MeOH, and buffers to rule out aggregation artifacts.

- Theoretical Modeling: Compare computed (DFT) vs. experimental IR/NMR to identify discrepancies caused by crystal packing .

Example Case: A 2020 study resolved conflicting bioactivity reports by isolating a stable polymorph via slow evaporation crystallization .

Advanced: How can computational methods optimize reaction design?

Methodological Answer:

The ICReDD framework () integrates:

- Quantum Chemical Calculations: Predict transition states and regioselectivity using Gaussian or ORCA.

- Machine Learning: Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst).

- Feedback Loops: Use experimental data to refine computational parameters .

Case Study: A 2024 study reduced triazole synthesis time by 40% using reaction path searches and Bayesian optimization .

Advanced: What structural features influence biological activity in SAR studies?

Methodological Answer:

Key pharmacophores (Table 2):

Experimental Validation: Use enzyme inhibition assays (e.g., COX-2) or cellular models to quantify activity shifts .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .

- Storage: Keep in amber glass vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis .

- Spill Management: Absorb with silica gel, neutralize with 5% NaHCO₃, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。